molecular formula C13H12F7NO B14160872 2,2,3,3,4,4,4-heptafluoro-N-(2-phenylpropyl)butanamide CAS No. 70414-03-8

2,2,3,3,4,4,4-heptafluoro-N-(2-phenylpropyl)butanamide

Cat. No.: B14160872
CAS No.: 70414-03-8
M. Wt: 331.23 g/mol
InChI Key: SUAUDWRFVCXSIC-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-(2-phenylpropyl)butanamide is a fluorinated organic compound with the molecular formula C14H6F14N2O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(2-phenylpropyl)butanamide typically involves the reaction of heptafluorobutyric acid with 2-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-(2-phenylpropyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-(2-phenylpropyl)butanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(2-phenylpropyl)butanamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutylamine
  • 2,2,3,3,4,4,4-Heptafluoro-1-butanol
  • 2,2,3,3,4,4,4-Heptafluoro-N,N-diisobutylbutanamide

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-(2-phenylpropyl)butanamide is unique due to its specific structural features, such as the phenylpropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable .

Properties

CAS No.

70414-03-8

Molecular Formula

C13H12F7NO

Molecular Weight

331.23 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(2-phenylpropyl)butanamide

InChI

InChI=1S/C13H12F7NO/c1-8(9-5-3-2-4-6-9)7-21-10(22)11(14,15)12(16,17)13(18,19)20/h2-6,8H,7H2,1H3,(H,21,22)

InChI Key

SUAUDWRFVCXSIC-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C(C(C(F)(F)F)(F)F)(F)F)C1=CC=CC=C1

Origin of Product

United States

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